2,2-Dimethyl-3(2H)-furanone
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other names it’s known by .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants and conditions .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Flavor and Aroma Compounds in Food
2,2-Dimethyl-3(2H)-furanone and its related compounds are important in the food industry as key flavor compounds in many fruits, contributing to their attractive sensory properties. These compounds are synthesized in fruits through enzymatic steps and also as a product of the Maillard reaction. The food industry heavily utilizes these compounds due to their sensory appeal (Schwab, 2013).
Photochemistry and Light-Induced Reactions
Research on derivatives of 2,2-Dimethyl-3(2H)-furanone has shown significant findings in photochemistry, particularly in light-induced reactions like cyclodimerization and cycloaddition. These studies explore the impact of substituting certain groups, such as CH3 with CF3, on the reactivity and behavior of these compounds under light (Gebel & Margaretha, 1990).
Chemical Synthesis and Catalysis
2,2-Dimethyl-3(2H)-furanone has been a subject of interest in the field of chemical synthesis. Novel methods have been developed for its synthesis, utilizing transition metal complexes and CO2 atmosphere, revealing intermediate formations of various chemical structures. This research expands the understanding of catalytic processes and synthetic pathways (Inoue et al., 1989).
Biological and Medical Applications
The biological absorption and metabolic conversion of 2,2-Dimethyl-3(2H)-furanone derivatives have been examined using intestinal epithelial cell models. Studies show the efficiency of intestinal absorption and suggest potential implications in health and nutrition (Stadler, Somoza, & Schwab, 2009).
Antimicrobial and Cell-Adhesion Inhibition Properties
Research has also explored the antimicrobial and cell-adhesion inhibition properties of 2,2-Dimethyl-3(2H)-furanone derivatives. These studies highlight their potential in inhibiting the surface-attachment of bacteria and their broader applications in medical and environmental fields (Gule et al., 2013).
Thermodynamics and Solubility Studies
Studies on the solubility and thermodynamic properties of 2,2-Dimethyl-3(2H)-furanone in various solvent systems contribute to the understanding of its physical properties, which is vital for its application in different industrial processes (Xu et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2-dimethylfuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-6(2)5(7)3-4-8-6/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNICCSXGONRCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C=CO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188787 | |
Record name | 3(2H)-Furanone, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3(2H)-furanone | |
CAS RN |
35298-48-7 | |
Record name | 3(2H)-Furanone, 2,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035298487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(2H)-Furanone, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Dimethyl-3(2H)-furanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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